molecular formula C8H10N2O4S B10908692 methyl 5-cyclopropyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide

methyl 5-cyclopropyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide

Cat. No.: B10908692
M. Wt: 230.24 g/mol
InChI Key: GKPSAEIPBHCSEB-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Methyl 5-cyclopropyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of methyl 5-cyclopropyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell signaling, metabolism, or gene expression . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methyl 5-cyclopropyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide can be compared with other similar compounds, such as:

This compound stands out due to its unique cyclopropyl group, which may confer distinct chemical and biological properties compared to other thiadiazine derivatives .

Biological Activity

Methyl 5-cyclopropyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide (CAS No. 1011397-54-8) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C8_8H10_{10}N2_2O4_4S
  • Molecular Weight : 230.24 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : COC(=O)C1=NS(=O)(=O)NC(=C1)C2CC2

Biological Activity Overview

The biological activity of this compound has been evaluated primarily in the context of its anticancer and antimicrobial properties. The following sections detail the findings from various studies.

Anticancer Activity

Recent studies have highlighted the potential of thiadiazine derivatives as anticancer agents. This compound has shown promising cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50_{50} (µg/mL)Mechanism of Action
This compoundMCF-7 (Breast cancer)Not yet establishedPotential KSP inhibitor
HepG2 (Liver cancer)Not yet establishedPotential inhibition of cell cycle progression

The compound's mechanism of action is hypothesized to involve inhibition of key proteins involved in cell cycle regulation and apoptosis induction. Further studies are required to elucidate the specific pathways affected.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Thiadiazine derivatives are known for their diverse biological activities, including antibacterial and antifungal effects.

Table 2: Antimicrobial Activity Data

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC) (µg/mL)
This compoundStaphylococcus aureusTBD
Escherichia coliTBD

These preliminary results suggest that this compound may possess significant antibacterial properties; however, detailed MIC studies are pending.

Case Studies and Research Findings

In a study focused on the synthesis of novel thiadiazole-based compounds for anticancer activity, derivatives similar to methyl 5-cyclopropyl-2H-1,2,6-thiadiazine were shown to exhibit significant growth inhibition in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis .

Another research effort evaluated the structure–activity relationship (SAR) of thiadiazole compounds and indicated that modifications to the thiadiazole ring significantly influenced their biological activity . This suggests that further chemical modifications to methyl 5-cyclopropyl-2H-1,2,6-thiadiazine could enhance its therapeutic potential.

Properties

Molecular Formula

C8H10N2O4S

Molecular Weight

230.24 g/mol

IUPAC Name

methyl 3-cyclopropyl-1,1-dioxo-2H-1,2,6-thiadiazine-5-carboxylate

InChI

InChI=1S/C8H10N2O4S/c1-14-8(11)7-4-6(5-2-3-5)9-15(12,13)10-7/h4-5,9H,2-3H2,1H3

InChI Key

GKPSAEIPBHCSEB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NS(=O)(=O)NC(=C1)C2CC2

Origin of Product

United States

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